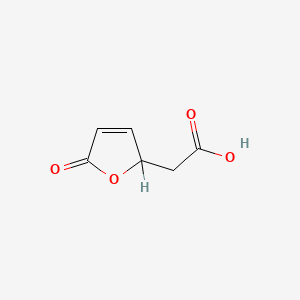
Muconolactone
概要
説明
Muconolactone is a lactone derivative of muconic acid, which is a dicarboxylic acid with conjugated double bonds It is an important intermediate in the β-ketoadipate pathway, a metabolic route utilized by microorganisms to degrade aromatic compounds
準備方法
Synthetic Routes and Reaction Conditions: Muconolactone can be synthesized through the oxidative cleavage of catechols. One optimized method involves using performic acid as the oxidizing agent, with common iron salts as catalysts. This reaction can achieve high yields of muconic acid, which can then be converted to this compound through a domino reaction .
Industrial Production Methods: Industrial production of this compound often involves the bioconversion of catechols derived from lignin depolymerization. This process not only maximizes the economic value of lignin but also aligns with green chemistry principles by utilizing biobased feedstocks .
化学反応の分析
Types of Reactions: Muconolactone undergoes various chemical reactions, including:
Oxidation: Conversion to muconic acid.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at the double bonds.
Common Reagents and Conditions:
Oxidation: Performic acid, iron salts as catalysts.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Muconic acid.
Reduction: Dihydro this compound.
Substitution: Halogenated muconolactones.
科学的研究の応用
Muconolactone has diverse applications in scientific research:
作用機序
Muconolactone exerts its effects primarily through its involvement in the β-ketoadipate pathway. The compound is converted to β-ketoadipate enol-lactone by the enzyme muconate lactonizing enzyme. This reaction involves the cyclization of muconic acid to form this compound, which is then further metabolized to produce intermediates for the citric acid cycle .
類似化合物との比較
Muconic Acid: The precursor to muconolactone, with similar chemical properties but different reactivity.
Dihydro this compound: A reduced form of this compound with different chemical reactivity.
Halogenated Muconolactones: Derivatives with halogen substituents, exhibiting unique reactivity patterns.
Uniqueness: this compound is unique due to its role as an intermediate in the β-ketoadipate pathway and its potential for diverse chemical transformations. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a versatile compound for synthetic applications.
特性
IUPAC Name |
2-(5-oxo-2H-furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKPJGPWNSAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6666-46-2 | |
| Record name | 2,5-Dihydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6666-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muconolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















